Cas no 156878-64-7 (3-Ethyl-4-iodophenol)

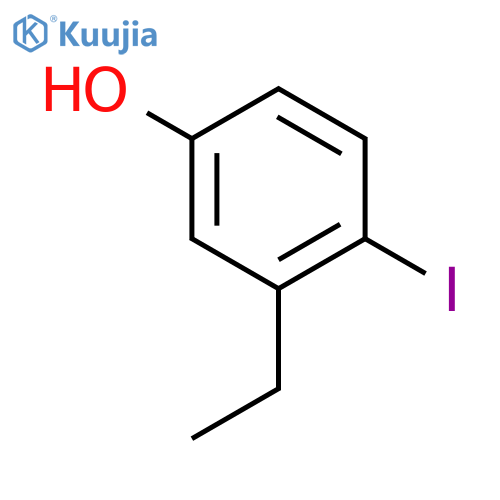

3-Ethyl-4-iodophenol structure

商品名:3-Ethyl-4-iodophenol

3-Ethyl-4-iodophenol 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-4-iodophenol

- Phenol, 3-ethyl-4-iodo-

- 156878-64-7

- DB-339349

- DTXSID30438615

- SCHEMBL4652298

- MB09270

- A855223

- MFCD11101054

-

- MDL: MFCD11101054

- インチ: InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3

- InChIKey: WCNJZXNVVBMBJW-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=CC=C1I)O

計算された属性

- せいみつぶんしりょう: 247.96981g/mol

- どういたいしつりょう: 247.96981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

3-Ethyl-4-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D224550-10g |

3-Ethyl-4-iodophenol |

156878-64-7 | 95% | 10g |

$1385 | 2024-08-03 | |

| TRC | E920558-50mg |

3-Ethyl-4-iodophenol |

156878-64-7 | 50mg |

$ 160.00 | 2022-06-05 | ||

| TRC | E920558-100mg |

3-Ethyl-4-iodophenol |

156878-64-7 | 100mg |

$ 250.00 | 2022-06-05 | ||

| Crysdot LLC | CD12137663-1g |

3-Ethyl-4-iodophenol |

156878-64-7 | 97% | 1g |

$510 | 2024-07-23 | |

| Parkway Scientific | YB-201-3g |

3-Ethyl-4-iodophenol |

156878-64-7 | > 95% | 3g |

$950 | 2023-09-21 | |

| eNovation Chemicals LLC | D224550-5g |

3-Ethyl-4-iodophenol |

156878-64-7 | 95% | 5g |

$995 | 2025-02-18 | |

| eNovation Chemicals LLC | D224550-10g |

3-Ethyl-4-iodophenol |

156878-64-7 | 95% | 10g |

$1385 | 2025-02-18 | |

| eNovation Chemicals LLC | D517289-1g |

3-Ethyl-4-iodophenol |

156878-64-7 | 97% | 1g |

$829 | 2025-02-20 | |

| eNovation Chemicals LLC | D517289-1g |

3-Ethyl-4-iodophenol |

156878-64-7 | 97% | 1g |

$829 | 2025-02-25 | |

| eNovation Chemicals LLC | D517289-1g |

3-Ethyl-4-iodophenol |

156878-64-7 | 97% | 1g |

$2615 | 2024-05-24 |

3-Ethyl-4-iodophenol 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

156878-64-7 (3-Ethyl-4-iodophenol) 関連製品

- 1017608-20-6(4-Iodo-3-isopropylphenol)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156878-64-7)3-Ethyl-4-iodophenol

清らかである:99%

はかる:1g

価格 ($):427.0